Home > Products > Screening Compounds P129111 > Saquinavir mesylate
Saquinavir mesylate - 149845-06-7

Saquinavir mesylate

Catalog Number: EVT-253651
CAS Number: 149845-06-7
Molecular Formula: C39H54N6O8S
Molecular Weight: 766.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saquinavir mesylate is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. [, ] It was the first protease inhibitor approved by the FDA for HIV treatment. [, ] Saquinavir mesylate is a peptidomimetic, meaning it mimics the structure of a peptide involved in the HIV life cycle. [] This compound is significant in scientific research for its role in understanding HIV-1 protease mechanisms, antiviral drug development, and drug delivery systems.

Saquinavir

Compound Description: Saquinavir, the free base form of Saquinavir mesylate, is a potent HIV protease inhibitor. It is a hydrophobic molecule with low aqueous solubility, which has limited its oral bioavailability [].

Relevance: Saquinavir is directly related to Saquinavir mesylate as it is the free base form of the latter. Saquinavir mesylate, the salt form, was developed to improve the aqueous solubility and consequently the bioavailability of Saquinavir [].

Ritonavir

Compound Description: Ritonavir is another HIV protease inhibitor commonly used in combination with Saquinavir. It acts as a pharmacokinetic booster by inhibiting the enzymes responsible for Saquinavir metabolism, thereby increasing its plasma concentration and enhancing its therapeutic effect [, , ].

Relevance: While structurally different, Ritonavir plays a crucial role in enhancing the efficacy of Saquinavir mesylate. Co-administration of Ritonavir allows for lower doses of Saquinavir mesylate to be used, potentially reducing side effects while maintaining therapeutic effectiveness [].

Indinavir sulfate

Compound Description: Indinavir sulfate is a first-generation HIV protease inhibitor. Like Saquinavir mesylate, it is administered as a sulfate salt to enhance its solubility and bioavailability [, ].

Relevance: Indinavir sulfate is structurally similar to Saquinavir mesylate and shares the same mechanism of action, inhibiting the HIV protease enzyme. It serves as a comparator in assessing the efficacy and potential advantages of Saquinavir mesylate-based treatment regimens [, ].

Nelfinavir mesylate

Compound Description: Nelfinavir mesylate, similar to Saquinavir mesylate, is an HIV protease inhibitor formulated as a mesylate salt to improve its pharmaceutical properties. It has demonstrated efficacy in reducing viral load and increasing CD4+ cell counts in HIV-infected individuals [].

Relevance: Nelfinavir mesylate shares the same mechanism of action as Saquinavir mesylate and represents another treatment option for HIV. Comparisons between these two protease inhibitors aid in understanding their relative efficacy and potential advantages in different clinical settings [, ].

Hydroxybutenyl-beta-cyclodextrin (HBenBCD)

Compound Description: Hydroxybutenyl-beta-cyclodextrin is a cyclic sugar molecule with a hydrophobic cavity. It can form inclusion complexes with hydrophobic drugs like Saquinavir, enhancing their solubility and dissolution rate [].

Relevance: HBenBCD is not structurally related to Saquinavir mesylate but plays a crucial role in improving the bioavailability of Saquinavir. Formulating Saquinavir with HBenBCD has been investigated as a strategy to overcome its inherent solubility limitations and achieve better therapeutic outcomes [].

Degradation Products of Saquinavir Mesylate

Compound Description: Various degradation products of Saquinavir mesylate have been identified under different stress conditions like hydrolysis, oxidation, photolysis, and thermal degradation [, , ]. These degradation products include those formed by amide hydrolysis, conversion into diastereomers, N-oxide formation, dehydration, and oxidation of the alcohol group in Saquinavir mesylate [].

Relevance: Understanding the degradation pathways and identifying the degradation products of Saquinavir mesylate is critical for ensuring the drug's quality, safety, and efficacy. These studies help establish appropriate storage conditions and shelf life for formulations containing Saquinavir mesylate [, , ].

Source and Classification

Saquinavir mesylate is derived from the compound saquinavir, which was the first protease inhibitor developed for the treatment of HIV. It belongs to the class of antiretroviral drugs known as protease inhibitors. The chemical name for saquinavir mesylate is (2S)-N1-[(1S,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-dimethylethyl)amino]carbonyl]octahydro-2(1H)-isoquinolinyl]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinolinylcarbonyl)amino]butanediamide methanesulfonate. Its CAS number is 149845-06-7 .

Synthesis Analysis

The synthesis of saquinavir mesylate involves several steps and can be achieved through various methods. A notable process includes the reaction of N-(2-quinolylcarbonyl)-L-asparagine with 2-[3(S)-amino-2(R)-hydroxy-4-phenylbutyl]-N-tert-butyl-deca hydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide in tetrahydrofuran. This reaction occurs in the presence of coupling agents such as dicyclohexylcarbodiimide and 3-hydroxy-1,2,3-benzotriazin-4(3H)-one .

Molecular Structure Analysis

The molecular structure of saquinavir mesylate is complex and features multiple functional groups that contribute to its biological activity. Key components include:

  • Isoquinoline moiety: Provides structural stability and plays a crucial role in binding to the HIV protease.
  • Hydroxyethylamine scaffold: Mimics peptide bonds cleaved by HIV protease, enhancing its inhibitory action.

The compound has a molecular formula of C38H50N6O5S and a molecular weight of approximately 682.88 g/mol .

Chemical Reactions Analysis

Saquinavir mesylate undergoes various chemical reactions that are pivotal to its function as an antiviral agent. The primary reaction involves its competitive inhibition of HIV protease, which is essential for viral replication. In this context, saquinavir forms a stable complex with the enzyme by mimicking the transition state of peptide substrates .

Additionally, saquinavir is subject to extensive metabolism by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway leads to the formation of inactive metabolites that are primarily excreted via feces following hepatic metabolism .

Mechanism of Action

Saquinavir functions as a competitive inhibitor of HIV protease by mimicking the natural peptide substrates that the enzyme cleaves during viral maturation. The design principles behind saquinavir involve creating a molecule that resembles the transition state of peptide bonds within the substrate. This design allows saquinavir to bind effectively to the active site of HIV protease, thereby preventing the cleavage of Gag polyprotein into functional proteins necessary for viral replication .

Research indicates that saquinavir has an inhibitory constant (K_i) below 0.12 nM for both HIV-1 and HIV-2 proteases, reflecting its potent activity against these viruses .

Physical and Chemical Properties Analysis

Saquinavir mesylate exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

The compound has a high plasma protein binding rate (approximately 98%), which influences its distribution and bioavailability within biological systems .

Applications

Saquinavir mesylate is primarily used in clinical settings as an antiretroviral medication for treating HIV infection. It is often administered in combination with other antiretroviral agents to enhance therapeutic efficacy due to its low oral bioavailability when taken alone (approximately 4%) .

Recent studies have also explored its potential applications beyond HIV treatment, including antiviral activity against SARS-CoV-2 and potential use in cancer therapies due to its ability to inhibit specific proteases involved in tumor progression .

Introduction to Saquinavir Mesylate in Antiretroviral Research

Historical Context of HIV Protease Inhibitors and Saquinavir Development

Saquinavir mesylate (chemically designated as C₃₉H₅₄N₆O₈S) holds the distinction of being the first HIV-1 protease inhibitor approved by the FDA in 1995, marking a paradigm shift in antiretroviral therapy [4] [8]. Its development by Roche emerged from rational drug design targeting the HIV-1 protease—a critical enzyme for viral maturation. The compound’s structure features a peptidomimetic hydroxyethylene core that competitively inhibits protease activity by mimicking the natural peptide substrate, thereby preventing cleavage of Gag-Pol polyproteins. This results in the production of non-infectious, immature viral particles [4] [6]. Despite its groundbreaking status, early formulations (Invirase® hard-gel capsules) faced significant pharmacokinetic limitations. The subsequent introduction of Fortovase® soft-gel capsules in 1997 aimed to improve bioavailability but was discontinued in 2006 due to manufacturing challenges and the clinical shift toward ritonavir-boosted regimens [8].

Table 1: Key Milestones in Saquinavir Development

YearEventSignificance
1988Patent filedPeptidomimetic design targeting HIV-1 protease active site
1995FDA approval of Invirase®First protease inhibitor for HIV treatment
1997Launch of Fortovase®Soft-gel formulation with improved solubility
2006Discontinuation of Fortovase®Superseded by ritonavir-boosted Invirase® for enhanced efficacy

Challenges in Oral Bioavailability: Solubility, First-Pass Metabolism, and Permeability

Saquinavir mesylate exemplifies the Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low aqueous solubility (<73 mg/L at pH 6.5) and poor intestinal permeability [2] [9]. Three interrelated factors contribute to its meager ~4% oral bioavailability:

  • Solubility Limitations: The drug’s lipophilicity (LogP 4.1) and high molecular weight (766.96 g/mol) impede dissolution in gastrointestinal fluids [9].
  • First-Pass Metabolism: >90% of absorbed saquinavir undergoes hepatic and intestinal CYP3A4-mediated oxidation, generating inactive mono-/di-hydroxylated metabolites [4] [9].
  • Permeability Barriers: Saquinavir is a substrate for P-glycoprotein (P-gp) efflux transporters in the gut epithelium, which actively pump the drug back into the intestinal lumen. Studies using NIH3T3-G185 cells confirmed P-gp-mediated resistance, reversible by cyclosporine A [5].

Table 2: Factors Limiting Saquinavir Mesylate Bioavailability

FactorMechanismImpact
Aqueous solubilitypH-dependent; low dissolution rateLimits drug release in GI tract
CYP3A4 metabolismExtensive hepatic/intestinal oxidationReduces systemic exposure by >90%
P-gp effluxATP-dependent drug transport out of enterocytesDecreases intestinal absorption
Plasma protein binding98% bound to albuminRestricts free drug available for efficacy

Rationale for Novel Drug Delivery Systems in HIV Therapy

The pharmacological shortcomings of saquinavir mesylate necessitate advanced delivery strategies to circumvent bioavailability barriers and optimize therapeutic outcomes. Novel delivery systems address three critical needs:

  • Avoiding First-Pass Metabolism: Transdermal and intranasal routes bypass hepatic metabolism. SNEDDS-loaded transdermal films increase Cₘₐₓ by 2-fold and AUC by 100% compared to oral formulations [7].
  • Enhancing CNS Penetration: Nanoemulsion-based intranasal gels leverage olfactory pathways for brain targeting, crucial for eradicating viral reservoirs. Gamma scintigraphy in rats confirms 12× higher brain concentrations than intravenous administration [3] [10].
  • Overcoming Solubility-Permeability Trade-offs: Lipid-based nanoemulsions (<200 nm droplet size) improve solubility via oil-surfactant matrices while enhancing permeability through tight junction modulation [2] [10]. For example, clove oil/Labrasol/Transcutol HP SNEDDS achieve 46.82 mg/mL drug solubility versus 0.073 mg/mL in water [7] [10].

Table 3: Advanced Delivery Systems for Saquinavir Mesylate

SystemComponentsKey Advantages
SNEDDS-loaded transdermal filmClove oil, Labrasol, PVA polymerDoubles AUC; bypasses GI metabolism; sustained release
Intranasal nanoemulsionLabrafac PG, Labrasol, Gellan gum in situ gel12× bioavailability; targets brain reservoirs; avoids first-pass effect
P-gp inhibition strategiesRitonavir co-administrationCYP3A4/P-gp blockade; increases saquinavir AUC by 20-fold

These innovations highlight the synergy between pharmaceutical engineering and clinical virology, aiming to transform saquinavir from a historically constrained agent into a therapeutically viable option for HIV eradication strategies.

Properties

CAS Number

149845-06-7

Product Name

Saquinavir mesylate

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid

Molecular Formula

C39H54N6O8S

Molecular Weight

766.9 g/mol

InChI

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1

InChI Key

IRHXGOXEBNJUSN-YOXDLBRISA-N

SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O

Synonyms

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.